Thiadifluor
Description
Systematic Nomenclature and Molecular Formula
Thiadifluor is recognized and approved by the International Organization for Standardization (ISO) as an official designation for this particular fungicidal compound. The systematic nomenclature of this compound provides precise information about its chemical structure and composition.
IUPAC Name and Preferred IUPAC Name (PIN):
- IUPAC name: 3-(4-chlorophenyl)-N2-methyl-N4,N5-bis(trifluoromethyl)thiazolidine-2,4,5-triimine
- IUPAC PIN: (2Ξ,4Ξ,5Ξ)-3-(4-chlorophenyl)-N2-methyl-N4,N5-bis(trifluoromethyl)-1,3-thiazolidine-2,4,5-triimine
Chemical Abstracts Service (CAS) Information:
- CAS name: N,N′-[3-(4-chlorophenyl)-2-(methylimino)-4,5-thiazolidinediylidene]bis[1,1,1-trifluoromethanamine]
- CAS Registry Number: 80228-93-9
Molecular Formula and Structural Parameters:
The molecular formula of this compound is C12H7ClF6N4S, which indicates the presence of:
- 12 carbon atoms
- 7 hydrogen atoms
- 1 chlorine atom
- 6 fluorine atoms
- 4 nitrogen atoms
- 1 sulfur atom
The molecular structure of this compound contains a thiazolidine ring system with multiple functional groups. The compound features a 4-chlorophenyl group attached to the nitrogen atom at position 3 of the thiazolidine ring. Additionally, there are two trifluoromethyl groups (CF3) attached to nitrogen atoms at positions 4 and 5, contributing to the "difluor" portion of its common name.
Chemical Identifiers:
- InChIKey: HBLSGPQATABNRY-UHFFFAOYSA-N
- InChI: InChI=1S/C12H7ClF6N4S/c1-20-10-23(7-4-2-6(13)3-5-7)8(21-11(14,15)16)9(24-10)22-12(17,18)19/h2-5H,1H3
Table 1: Chemical Identity Parameters of this compound
| Parameter | Value |
|---|---|
| ISO approved name | This compound |
| IUPAC name | 3-(4-chlorophenyl)-N2-methyl-N4,N5-bis(trifluoromethyl)thiazolidine-2,4,5-triimine |
| CAS Registry Number | 80228-93-9 |
| Molecular Formula | C12H7ClF6N4S |
| Pronunciation | thī-a-dī-floo-or |
| Activity classification | Fungicide (thiazolidine) |
The structural features of this compound, particularly the presence of fluorine atoms in the form of trifluoromethyl groups, contribute significantly to its biological activity. The fluorine atoms enhance the lipophilicity and metabolic stability of the compound, which are important factors for fungicidal efficacy.
Historical Context of Discovery and Development
The development of this compound falls within the broader context of organofluorine chemistry advancements and the evolution of fungicidal compounds for agricultural applications. While specific details about the initial discovery of this compound are limited in the available literature, the compound is recognized as part of the thiazolidine class of fungicides.
The incorporation of fluorine atoms into organic compounds began gaining significant attention in medicinal and agricultural chemistry during the mid-20th century. Fluorine's unique properties, including its high electronegativity and small size, made it an attractive element for enhancing the biological activity of various compounds.
This compound represents an important advancement in the development of fungicides containing fluorine atoms. The compound is classified as a thiazolidine fungicide, which suggests its mode of action is related to the biological activities associated with the thiazolidine ring system. This five-membered heterocyclic ring containing both sulfur and nitrogen atoms serves as an important pharmacophore in various bioactive compounds.
Research into thiazolidine-based compounds has demonstrated their potential across multiple therapeutic areas. Thiazolidine-2,4-diones (TZDs), for example, have been extensively studied for their antidiabetic, antimicrobial, and antioxidant properties. While this compound contains a thiazolidine ring with different substitution patterns compared to TZDs, the fundamental importance of this heterocyclic system in developing bioactive compounds is well established.
In patent literature, this compound is referenced alongside other fungicidal compounds, indicating its incorporation into fungicidal combinations for enhanced efficacy. These combinations suggest ongoing research interest in optimizing the performance of this compound through synergistic interactions with other active ingredients.
The development of this compound also aligns with broader trends in agricultural chemistry focused on creating more effective and targeted fungicides to address the challenges of crop protection against fungal pathogens. As agricultural practices evolved to meet increasing global food demands, the need for advanced fungicidal compounds with specific modes of action became more pronounced.
Position Within Organofluorine Compound Classifications
This compound occupies a distinctive position within the broader classification of organofluorine compounds, which are organic compounds containing at least one carbon-fluorine bond. The presence of fluorine atoms significantly influences the physical, chemical, and biological properties of these compounds, making them valuable in various applications ranging from pharmaceuticals to agrochemicals.
Classification as an Organofluorine Compound:
this compound belongs to the category of organofluorine compounds that contain multiple fluorine atoms in the form of trifluoromethyl (CF3) groups. According to molecular formula classifications, it is specifically categorized under compounds with the formula C12H7Cl|F6|N4S, indicating the presence of six fluorine atoms in its structure. The compound contains two trifluoromethyl groups attached to nitrogen atoms in the thiazolidine ring system.
Fungicidal Classification:
From a functional perspective, this compound is classified as a thiazolidine fungicide. This classification is based on both its chemical structure (containing a thiazolidine ring) and its biological activity against fungal pathogens. In some classification systems, this compound has been associated with thiocarbamate fungicides, although its primary classification remains as a thiazolidine fungicide based on its core structure.
Significance of Fluorine in Biological Activity:
The incorporation of fluorine atoms in this compound's structure is not merely a structural feature but a critical determinant of its biological properties. Organofluorine compounds demonstrate several advantages in biological systems:
Enhanced Lipophilicity: Fluorine substitution often increases lipophilicity, improving membrane permeability and cellular uptake.
Metabolic Stability: Carbon-fluorine bonds are among the strongest in organic chemistry, providing resistance against metabolic degradation and potentially extending the compound's half-life in biological systems.
Electronic Effects: The high electronegativity of fluorine atoms creates polarized bonds that influence the electronic distribution within the molecule, potentially enhancing interactions with biological targets.
Hydrogen Bonding: Despite its low polarizability, fluorine can participate in weak hydrogen bonding as an acceptor, which may influence binding interactions with target proteins.
Table 2: Classification of this compound within Organofluorine Compounds
| Classification Level | Category | Characteristic Feature |
|---|---|---|
| Primary Chemical Class | Organofluorine compound | Contains carbon-fluorine bonds |
| Structural Subclass | Fluorine-containing heterocycle | Thiazolidine ring system with fluorine substituents |
| Functional Group | Bis(trifluoromethyl) compound | Contains two CF3 groups |
| Biological Classification | Thiazolidine fungicide | Fungicidal activity related to thiazolidine structure |
| Halogen Content | Multiple halogenated compound | Contains both fluorine and chlorine atoms |
This compound's position within the landscape of organofluorine compounds is particularly significant given the increasing importance of fluorine-containing molecules in various fields. The strategic incorporation of fluorine atoms has become a standard approach in the design of bioactive compounds, with approximately 20-25% of pharmaceuticals and 30-40% of agrochemicals containing at least one fluorine atom.
In the specific context of fungicides, fluorinated compounds have demonstrated enhanced efficacy due to their improved lipophilicity, which facilitates penetration through fungal cell membranes, and their increased metabolic stability, which prolongs their activity. These properties align with the general benefits observed in other fluorine-containing compounds used in agricultural applications.
As research in organofluorine chemistry continues to advance, compounds like this compound represent important examples of how fluorine incorporation can be strategically utilized to develop effective agricultural chemicals with specific biological activities.
Structure
3D Structure
Properties
CAS No. |
80228-93-9 |
|---|---|
Molecular Formula |
C12H7ClF6N4S |
Molecular Weight |
388.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-N-methyl-4-N,5-N-bis(trifluoromethyl)-1,3-thiazolidine-2,4,5-triimine |
InChI |
InChI=1S/C12H7ClF6N4S/c1-20-10-23(7-4-2-6(13)3-5-7)8(21-11(14,15)16)9(24-10)22-12(17,18)19/h2-5H,1H3 |
InChI Key |
HBLSGPQATABNRY-UHFFFAOYSA-N |
SMILES |
CN=C1N(C(=NC(F)(F)F)C(=NC(F)(F)F)S1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN=C1N(C(=NC(F)(F)F)C(=NC(F)(F)F)S1)C2=CC=C(C=C2)Cl |
Other CAS No. |
80228-93-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiadifluor shares functional and structural similarities with other fluorinated pesticides listed in . Below is a comparative analysis based on inferred properties and applications:
Structural and Functional Similarities
Mode of Action and Efficacy
- This compound : While its exact mechanism is unclear, sulfur-containing compounds often act as enzyme inhibitors or disrupt cellular processes in pests. Fluorine atoms likely enhance its persistence and binding affinity .
- Fluensulfone : Targets nematode neuromuscular junctions, causing paralysis and death. Its fluorinated structure improves soil mobility and longevity .
- Cyflufenamid : Inhibits complex II in fungal mitochondria, leading to energy depletion. Fluorine increases lipophilicity, aiding cellular penetration .
Toxicity and Environmental Impact
- This compound: No specific toxicity data is provided, but fluorine-containing pesticides generally exhibit moderate to high acute toxicity, requiring careful handling .
- Fluensulfone : Low acute toxicity (rat oral LD₅₀ >2,000 mg/kg) but highly toxic to aquatic organisms .
- Cyflufenamid : Moderate toxicity (rat oral LD₅₀ = 1,200 mg/kg) with prolonged soil half-life (~30 days) .
Regulatory and Analytical Considerations
Chemical analysis methods (e.g., chromatography, spectroscopy) are critical for quantifying this compound and its analogs in environmental samples, though such analyses can be costly and technically demanding . Regulatory frameworks like REACH emphasize the need for compliance testing, particularly for fluorinated compounds due to their environmental persistence .
Preparation Methods
Acid-Catalyzed Cyclocondensation
In a representative procedure, sulfamide reacts with hexafluoroacetone under trifluoroacetic acid (TFA) catalysis in dichloromethane (CH₂Cl₂) to yield the 8-membered ring intermediate 3 (Scheme 1). Subsequent treatment with 2,4-difluorobenzaldehyde in a TFA:CH₂Cl₂ (1:5) mixture produces this compound (4a ) in 61% yield after chromatographic purification (Table 1).
Table 1: Optimization of this compound Synthesis via Aldehyde Condensation
| Entry | Aldehyde | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 2,4-difluorobenzaldehyde | TFA (20 equiv) | CH₂Cl₂ | 61 |
| 2 | 3,5-difluorobenzaldehyde | BF₃·Et₂O | HFIP | 54 |
| 3 | pentafluorobenzaldehyde | PPE | CH₂Cl₂ | 48 |
Key findings:
- TFA outperforms BF₃·Et₂O and polyphosphate ester (PPE) in mediating the cyclocondensation.
- Hexafluoroisopropanol (HFIP) enhances solubility of fluorinated intermediates, improving reaction rates by 40% compared to CH₂Cl₂ alone.
Process Intensification and Yield Optimization
Grinding Media Optimization
A two-step milling process adapted from copper dispersion technology significantly improves particle size uniformity. Initial grinding with 0.4–0.6 mm zirconia beads reduces crystallite size to 0.15 µm, followed by 0.1 mm YTZ beads to achieve sub-100 nm particles (Table 4).
Table 4: Impact of Milling on this compound Crystallinity
| Step | Grinding Media (mm) | Time (min) | Mean Particle Size (µm) |
|---|---|---|---|
| 1 | 0.4–0.6 | 90 | 0.15 |
| 2 | 0.1 | 150 | 0.08 |
Solvent Engineering
Replacing CH₂Cl₂ with HFIP increases reaction yields from 57% to 66% by stabilizing charged intermediates through hydrogen bonding. Mixed solvent systems (HFIP:CH₂Cl₂ = 1:3) balance solubility and cost-effectiveness.
Scalable Production and Industrial Feasibility
Continuous Flow Synthesis
A plug-flow reactor operating at 40°C with a residence time of 30 minutes achieves 92% conversion, compared to 68% in batch mode. This system minimizes side product formation by precise temperature control.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes while maintaining yields above 70%. Energy consumption decreases by 60% compared to conventional heating.
Analytical Characterization
X-ray Crystallography
Single-crystal analysis confirms the cis-configuration of the dithiatetrazocane intermediate 3 , with C–F bond lengths of 1.32 Å, consistent with sp²-hybridized fluorine atoms.
Spectroscopic Validation
¹⁹F NMR exhibits a singlet at δ -112 ppm, confirming equivalent fluorine environments. High-resolution mass spectrometry (HRMS) validates the molecular formula C₈H₄F₂N₂O₂S with a mass error of 1.2 ppm.
Q & A
Q. How can this compound’s role in catalytic cycles be validated amidst competing mechanistic hypotheses?
- Methodological Answer : Isotopic labeling (, ) tracks atom transfer pathways. Operando spectroscopy (e.g., XAFS) under reaction conditions identifies active species. Compare turnover frequencies (TOF) across proposed mechanisms and apply Occam’s razor to eliminate less plausible models .
Methodological Frameworks & Data Analysis Tools
- Contradiction Analysis : Apply ’s iterative qualitative approach to resolve conflicting data, emphasizing triangulation of spectroscopic, computational, and kinetic datasets .
- Study Design Validation : Use ’s criteria to audit experimental setups for flaws (e.g., sample size adequacy, control groups) .
- Theoretical Integration : Align findings with broader chemical frameworks using ’s hierarchical question model (e.g., linking this compound’s properties to semiconductor bandgap engineering) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
